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Abstract
This application note provides a comprehensive, step-by-step protocol for determining the

chemical purity of 3-fluorophenetrazine, a synthetic compound of the phenylmorpholine class,

using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] The method

described herein utilizes an internal standard for accurate and precise quantification, a

technique recognized as a powerful tool in pharmaceutical quality control for its ability to

provide direct, traceable measurements without the need for a specific reference standard of

the analyte.[2][3] This guide is intended for researchers, analytical scientists, and quality control

professionals in the fields of drug development, forensic chemistry, and academic research.

Introduction
3-Fluorophenetrazine (also known as 3-fluorophenmetrazine or 3-FPM) is a fluorinated analog

of phenmetrazine, a stimulant that was formerly used as an appetite suppressant.[1][4] As a

research chemical and designer drug, ensuring the identity and purity of 3-fluorophenetrazine

is critical for accurate pharmacological studies and for forensic identification.[5][6][7][8][9]
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Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that

provides extensive information on molecular structure and can be used for quantitative

analysis.[3][10][11][12] Quantitative NMR (qNMR) is particularly advantageous because the

signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise

to the signal.[2][13] This characteristic allows for the determination of a substance's purity by

comparing the integral of a specific analyte signal to that of a certified internal standard of

known purity and mass.[2][13] This approach is recognized by regulatory bodies and

pharmacopeias as a primary ratio method for purity assignment.[14][15][16]

This document outlines a robust and validated protocol for the purity assessment of 3-
fluorophenetrazine hydrochloride using ¹H qNMR, covering sample preparation, data

acquisition, and data analysis.

Principle of Quantitative ¹H NMR
The fundamental principle of qNMR is that the area under an NMR signal (the integral) is

directly proportional to the number of protons (nuclei) it represents. By adding a known mass of

a highly pure internal standard to a known mass of the analyte in an NMR tube, the purity of

the analyte can be calculated using the following equation[13][14]:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS /

m_analyte) * P_IS

Where:

I: Integral value of the signal for the analyte or internal standard.

N: Number of protons giving rise to the selected signal.

MW: Molecular Weight.

m: Mass.

P: Purity of the internal standard (as a percentage).

analyte: Refers to 3-fluorophenetrazine.

IS: Refers to the Internal Standard.
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The accuracy of this method hinges on careful experimental design, particularly in the selection

of a suitable internal standard, precise sample preparation, and optimization of NMR

acquisition parameters to ensure full signal relaxation.[13][17]

Materials and Equipment
3.1. Chemicals and Reagents

Analyte: 3-Fluorophenetrazine Hydrochloride (C₁₁H₁₄FNO · HCl), MW = 231.7 g/mol .[6]

Internal Standard (IS): Maleic Acid (Certified Reference Material, CRM), Purity ≥99.5%, MW

= 116.07 g/mol .

Deuterated Solvent: Deuterium Oxide (D₂O), 99.9% D.

3.2. Equipment

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Analytical microbalance (readability of at least 0.01 mg).

Vortex mixer.

High-quality 5 mm NMR tubes.

Volumetric flasks and pipettes.

NMR data processing software.

Experimental Protocols
Selection of the Internal Standard
The choice of an internal standard is a critical step for a successful qNMR experiment.[18]

Maleic acid was chosen for this application based on the following criteria:

High Purity: Available as a Certified Reference Material (CRM) with a well-documented purity

value.[18][19][20]
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Signal Simplicity & Location: Produces a single, sharp singlet for its two equivalent olefinic

protons at approximately 6.3 ppm in D₂O, which does not overlap with the signals from 3-

fluorophenetrazine.[21][22][23]

Solubility: Readily soluble in D₂O, the same solvent used for the analyte.[18][21]

Stability: Chemically stable, non-volatile, and not hygroscopic, allowing for accurate

weighing.[18][20][24]

Sample Preparation
Accurate weighing is paramount for the precision of the qNMR result.[13][24] It is

recommended to prepare samples in triplicate to assess the method's reproducibility.[17]

Weigh the Internal Standard: Accurately weigh approximately 5-10 mg of maleic acid (m_IS)

directly into a clean, dry vial using an analytical balance. Record the weight to the nearest

0.01 mg.

Weigh the Analyte: In the same vial, accurately weigh approximately 15-20 mg of 3-

fluorophenetrazine HCl (m_analyte). Record the weight to the nearest 0.01 mg. The goal is

to achieve a molar ratio between the analyte and standard that is close to 1:1 for the signals

being integrated.

Dissolution: Add approximately 0.7 mL of D₂O to the vial.

Homogenization: Securely cap the vial and vortex thoroughly until both the analyte and the

internal standard are completely dissolved, ensuring a homogeneous solution.[19]

Transfer: Carefully transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be optimized. The

most critical parameter is the relaxation delay (D1) to ensure complete T1 relaxation of all

relevant protons.

Table 1: Recommended ¹H NMR Acquisition Parameters (400 MHz)
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Parameter Recommended Value Rationale

Pulse Program Standard 1D pulse (e.g., zg30)
Simple excitation for

quantitative analysis.

Pulse Angle 30°
A smaller flip angle reduces

the required relaxation delay.

Relaxation Delay (D1) 30 s

Ensures >99.9% relaxation for

most small molecules, critical

for accurate integration. A

value of 5 x T1 (longest) is

recommended.

Acquisition Time (AQ) ≥ 3 s
Provides sufficient digital

resolution.

Number of Scans (NS) 16

Sufficient for good signal-to-

noise (S/N) on a 400 MHz

instrument with the specified

sample concentration.

Dummy Scans (DS) 4
Establishes a steady state

before data acquisition.

Spectral Width (SW) 20 ppm
Covers the full range of

expected proton signals.

Temperature 298 K (25 °C)

Maintained for consistency and

to minimize solvent viscosity

effects.

Data Processing and Analysis
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to

the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a

pure absorption lineshape. Apply an automatic baseline correction algorithm to the entire

spectrum.
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Referencing: Calibrate the spectrum by setting the residual HDO signal to 4.79 ppm.

Signal Integration:

Integrate the sharp singlet from the internal standard (Maleic Acid, ~6.3 ppm). This signal

corresponds to 2 protons (N_IS).

Integrate a well-resolved, non-overlapping signal from 3-fluorophenetrazine. The aromatic

region often contains complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. A more isolated

signal, if available (e.g., from the methyl group), is preferable. For this example, we will

assume a well-resolved aromatic proton signal can be used, corresponding to 1 proton

(N_analyte).

Purity Calculation: Use the integral values and the masses recorded during sample

preparation to calculate the purity using the formula provided in Section 2.

Workflow and Data Visualization
The entire process from sample preparation to the final purity calculation is summarized in the

workflow diagram below.
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1. Sample Preparation

2. NMR Data Acquisition

3. Data Processing

4. Purity Calculation

Accurately weigh
Internal Standard (m_IS)

Accurately weigh
Analyte (m_analyte)

Dissolve mixture in
D₂O (0.7 mL)

Transfer to
NMR Tube

Acquire ¹H NMR Spectrum
(Optimized qNMR parameters,

D1 = 30s)

Fourier Transform,
Phase & Baseline Correction

Integrate Analyte (I_analyte)
& Standard (I_IS) Signals

Calculate Purity using
the qNMR formula

Final Purity Report
(Mean ± SD of triplicates)

Click to download full resolution via product page

Caption: Workflow for qNMR Purity Analysis.
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Example Data and Calculation
Let's assume the following hypothetical data was collected:

Table 2: Hypothetical Experimental Data

Parameter Value

Mass of 3-FPM HCl (m_analyte) 18.55 mg

Mass of Maleic Acid (m_IS) 8.12 mg

Purity of Maleic Acid (P_IS) 99.8%

Integral of Analyte Signal (I_analyte) 1.00

Number of Protons (N_analyte) 1

Integral of IS Signal (I_IS) 1.73

Number of Protons (N_IS) 2

MW of 3-FPM HCl (MW_analyte) 231.7 g/mol

MW of Maleic Acid (MW_IS) 116.07 g/mol

Calculation:

Purity (%) = (1.00 / 1) * (2 / 1.73) * (231.7 / 116.07) * (8.12 / 18.55) * 99.8

Purity (%) = (1.00) * (1.156) * (1.996) * (0.4377) * 99.8

Purity (%) = 100.7%

Note: A purity value slightly over 100% can occur due to measurement uncertainties in

weighing and integration. The final result should be reported with an associated uncertainty

calculated from the standard deviation of replicate measurements.

Conclusion
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Quantitative ¹H NMR spectroscopy is a rapid, reliable, and highly accurate method for

determining the purity of 3-fluorophenetrazine.[2][25] The protocol detailed in this application

note provides a robust framework for achieving precise and trustworthy results, which is

essential for the quality control of research chemicals and in forensic analysis. The method's

key advantages include its non-destructive nature, simple sample preparation, and the ability to

achieve SI-traceable results when using a certified reference material.[3][16]
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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